

Literature review on the synthesis of benzoxazinones

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Compound of Interest

Compound Name: 6-(tert-butyl)-2H-1,4-benzoxazin-3(4H)-one

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An In-depth Technical Guide to the Synthesis of Benzoxazinones

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the core synthetic methodologies for producing benzoxazinones, a critical heterocyclic scaffold in medicinal chemistry and drug development. The document details several key synthetic pathways, offering step-by-step experimental protocols, comparative quantitative data, and logical workflow diagrams to aid in practical application and methodological comparison.

Introduction

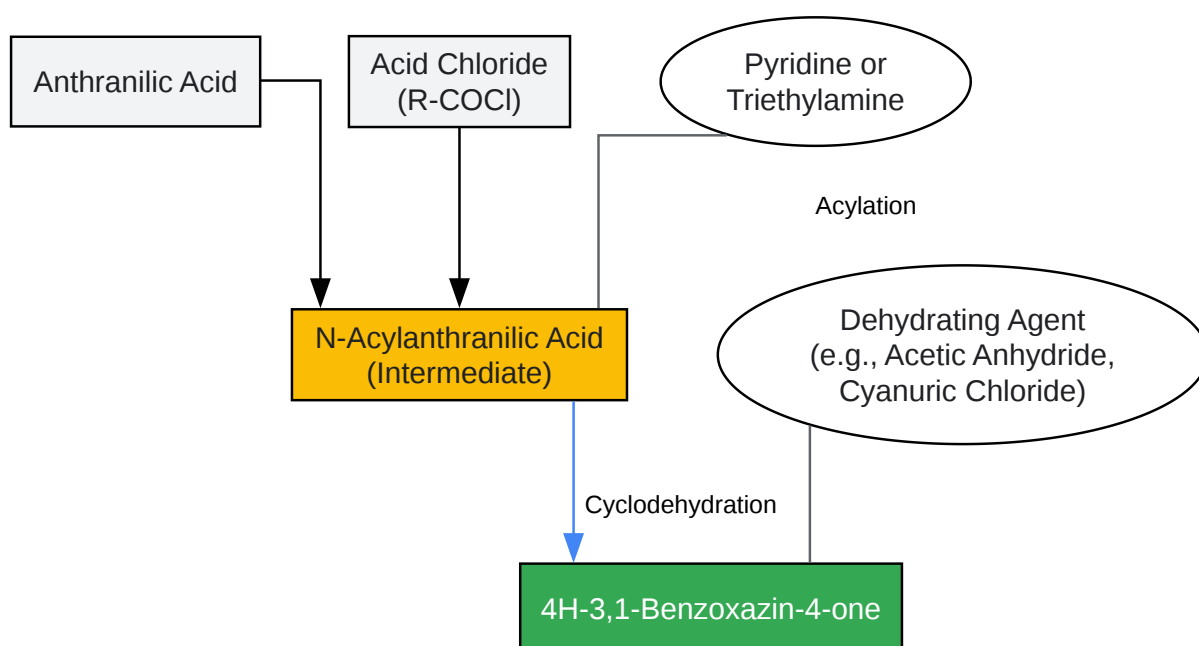
Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. Depending on the arrangement of the heteroatoms and the carbonyl group, various isomers exist, with 4H-3,1-benzoxazin-4-ones and 2H-1,4-benzoxazin-3(4H)-ones being of significant interest. These structures are prevalent in a wide array of biologically active molecules and serve as versatile intermediates for the synthesis of other important compounds, such as quinazolinones. This guide focuses on the most prevalent and effective synthetic routes to these scaffolds.

Part 1: Synthesis of 4H-3,1-Benzoxazin-4-ones

The most common precursors for the synthesis of the 4H-3,1-benzoxazin-4-one core are anthranilic acid and its derivatives, owing to their commercial availability and inherent reactivity.

From Anthranilic Acids and Acid Chlorides

A foundational method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the acylation of anthranilic acid with an acid chloride, followed by cyclodehydration. The reaction typically proceeds by first forming the N-acylanthranilic acid intermediate, which then cyclizes to the final product.



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Caption: General pathway from Anthranilic Acid via acylation.

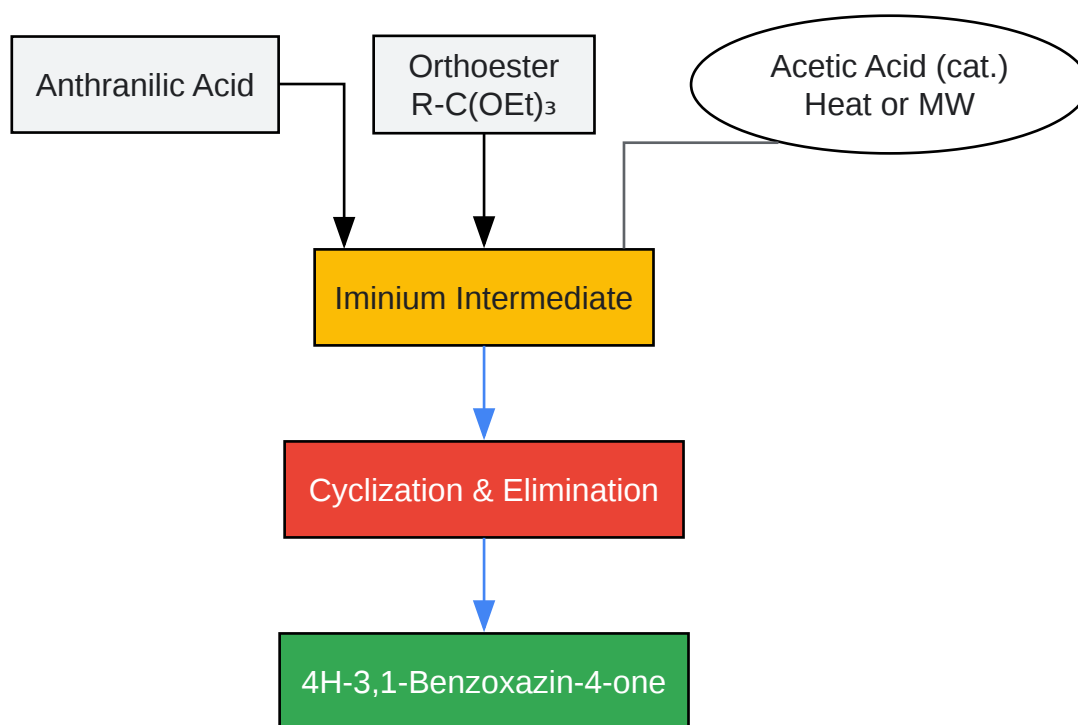
- **Reaction Setup:** Dissolve anthranilic acid (0.05 mol) in 10 mL of anhydrous pyridine in a suitable flask. Cool the mixture to 0°C using an ice bath.
- **Addition of Reagent:** Add benzoyl chloride (0.05 mol) dropwise to the cooled solution with constant stirring.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.

- Work-up: Add saturated sodium bicarbonate (NaHCO_3) solution (10%) to the reaction mixture portion-wise until the effervescence of carbon dioxide ceases. This step neutralizes excess acid and pyridine hydrochloride.
- Isolation: Add purified water to precipitate the solid product. Isolate the solid by vacuum filtration using a Büchner funnel.
- Purification: Wash the collected solid with cold water to remove any remaining impurities. The product can be further purified by recrystallization if necessary. An expected yield of approximately 90% can be achieved.^[1]

N-Acylanthranilic Acid (Substituent R)	Dehydrating Agent	Solvent	Conditions	Yield (%)	Reference
N-Benzoyl (R=Ph)	Cyanuric Chloride	Toluene	Reflux, 3h	83	--INVALID-LINK-- ^[2]
N-Acetyl (R=Me)	Acetic Anhydride	Neat	Reflux, 15 min	High	--INVALID-LINK-- ^[3]
N-(4-Nitrobenzoyl)	Cyanuric Chloride	Toluene	Reflux, 3h	91	--INVALID-LINK-- ^[2]
N-Phenylacetyl (R=CH ₂ Ph)	Cyanuric Chloride	Toluene	Reflux, 3h	85	--INVALID-LINK-- ^[2]

From Anthranilic Acids and Orthoesters

A one-pot method involves the reaction of anthranilic acids with orthoesters, catalyzed by an acid like acetic acid. This approach allows for the formation of both 2-alkyl and 2-aryl substituted benzoxazinones.^{[4][5]}



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Caption: One-pot synthesis from Anthranilic Acid and Orthoesters.

- **Reaction Setup:** In a reaction vial, combine anthranilic acid (1.0 equiv), triethyl orthoacetate (4.5 equiv), and glacial acetic acid (2.6 equiv).
- **Thermal Conditions:** Heat the neat mixture at 100°C for 4-48 hours, monitoring the reaction by TLC.
- **Microwave Conditions (Alternative):** Heat the mixture in a sealed microwave reactor at 130°C for 30 minutes.
- **Work-up:** After completion, cool the reaction mixture to room temperature.
- **Isolation:** Purify the residue directly by column chromatography on silica gel to yield the desired product.

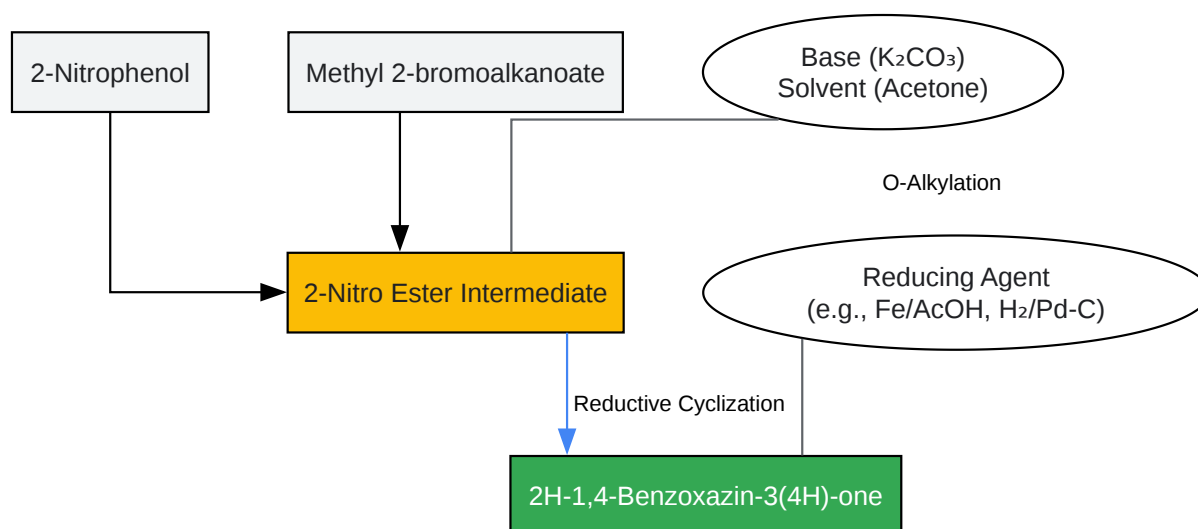
Anthranilic Acid	Orthoester	Conditions	Time	Yield (%)
Unsubstituted	Triethyl orthoacetate	100°C, Thermal	24h	60
Unsubstituted	Triethyl orthobenzoate	130°C, Microwave	30m	80
5-Methyl	Triethyl orthoacetate	100°C, Thermal	24h	61
5-Nitro	Triethyl orthobenzoate	130°C, Microwave	30m	47
5-Chloro	Triethyl orthopropionate	100°C, Thermal	48h	50

Part 2: Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones

The synthesis of the 2H-1,4-benzoxazin-3(4H)-one isomer typically starts from 2-aminophenols or their nitro precursors, which are readily available.

From 2-Nitrophenols via Reductive Cyclization

This two-step process is a robust method for preparing 2-alkyl substituted 1,4-benzoxazinones. [6] It begins with the O-alkylation of a 2-nitrophenol with a 2-bromoalkanoate ester, followed by a reductive cyclization of the nitro group, which leads to amide bond formation and ring closure.



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Caption: Reductive cyclization pathway from 2-Nitrophenol.

Step 1: O-Alkylation

- **Reaction Setup:** To a solution of 2-nitrophenol (10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (15 mmol) and methyl 2-bromobutanoate (11 mmol).
- **Reaction:** Reflux the mixture with stirring for 8-12 hours, monitoring completion by TLC.
- **Isolation:** After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (50 mL), wash with water (2 x 20 mL), and dry over anhydrous $MgSO_4$. Evaporate the solvent to yield the crude 2-nitro ester intermediate, which can be used directly in the next step.

Step 2: Reductive Cyclization

- **Reaction Setup:** Dissolve the crude nitro ester intermediate (5 mmol) in ethanol (30 mL). Add 10% Palladium on carbon (Pd/C) catalyst (0.1 g).
- **Reaction:** Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours until the starting material is consumed (monitored by

TLC).

- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
- Isolation: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting residue by column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the final product.

From 2-Halophenols via Copper-Catalyzed Cascade Reaction

An efficient one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones can be achieved from 2-halophenols and 2-chloroacetamides.^[7] The reaction proceeds via an initial nucleophilic substitution followed by a copper-catalyzed intramolecular C-N bond formation (Ullmann coupling).

- Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.2 equiv).
- Addition of Reagents: Add 2-iodophenol (1.0 equiv) and the corresponding 2-chloroacetamide (1.2 equiv) to the tube.
- Solvent and Atmosphere: Evacuate and backfill the tube with argon. Add anhydrous dioxane as the solvent.
- Reaction: Heat the mixture at 90°C for 24 hours.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
- Isolation: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the desired benzoxazinone.

2-Halophenol	2-Chloroacetamide (N-substituent)	Catalyst System	Solvent	Temp (°C)	Yield (%)
2-Iodophenol	N-Benzyl	CuI / 1,10-Phen	Dioxane	90	85
2-Bromophenol	N-Butyl	CuI / 1,10-Phen	Dioxane	90	78
4-Chloro-2-iodophenol	N-Phenyl	CuI / 1,10-Phen	Dioxane	90	72
2-Iodophenol	N-(4-Methoxyphenyl)	CuI / 1,10-Phen	Dioxane	90	81

Conclusion

The synthesis of benzoxazinones can be accomplished through several reliable and versatile routes. The choice of method largely depends on the desired substitution pattern and the availability of starting materials. Syntheses starting from anthranilic acids are highly effective for producing a wide range of 2-substituted 4H-3,1-benzoxazin-4-ones, with methods involving orthoesters or acid chlorides offering high yields and operational simplicity. For the 2H-1,4-benzoxazin-3(4H)-one isomer, pathways beginning with 2-nitrophenols or 2-halophenols provide excellent access, particularly through modern copper-catalyzed cross-coupling reactions that allow for significant molecular diversity. The protocols and data presented herein serve as a practical guide for chemists in the synthesis and development of this important heterocyclic core.

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